molecular formula C20H30N2O4 B14058102 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate

4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate

Cat. No.: B14058102
M. Wt: 362.5 g/mol
InChI Key: XPFWYZBCZDVRJL-UHFFFAOYSA-N
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Description

4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Isopropyl Substitution: The isopropyl group is introduced via a substitution reaction using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-benzyl 1-tert-butyl (2R)-2-(hydroxymethyl)-1,4-piperazinedicarboxylate

Uniqueness

4-benzyl 1-(tert-butyl) ®-2-isopropylpiperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

4-Benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate is a compound of notable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule, characterized by two chiral centers, has been studied primarily for its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression .

  • Molecular Formula : C21H31N2O4
  • Molecular Weight : Approximately 385.49 g/mol
  • Physical State : Yellowish solid
  • Melting Point : 120°C to 122°C
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.

The compound acts as a positive allosteric modulator of mGluR5, enhancing receptor activity without directly activating the receptor itself. This modulation can potentially lead to improved neurotransmission and signaling pathways involved in cognitive functions and mood regulation .

Biological Activity and Therapeutic Potential

Research indicates that this compound may have applications in treating various neurological conditions due to its ability to influence glutamate signaling. The following table summarizes key findings related to its biological activity:

Study FocusFindings
Neuroprotection Exhibits neuroprotective effects in models of neurodegeneration, potentially reducing neuronal damage associated with oxidative stress .
Antioxidant Activity Demonstrates significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals .
Cholinesterase Inhibition Inhibits butyrylcholinesterase, which may enhance cholinergic neurotransmission relevant for Alzheimer's therapy .
Receptor Interaction Modulates mGluR5 activity, suggesting potential for cognitive enhancement and mood stabilization .

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Alzheimer's Disease Model : In preclinical studies, the compound showed promise in improving cognitive deficits in animal models of Alzheimer's disease. It was found to enhance memory retention and reduce amyloid-beta aggregation .
  • Schizophrenia Treatment : Research indicated that the modulation of mGluR5 could alleviate symptoms associated with schizophrenia. The compound was tested in behavioral models that mimic psychotic symptoms, showing a reduction in hyperactivity and improved social interaction .
  • Depression Models : The compound's positive modulation of glutamate receptors has been linked to antidepressant-like effects in rodent models, suggesting its potential utility in treating depressive disorders .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-propan-2-ylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWYZBCZDVRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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